molecular formula C17H13BrCl2N2O2 B4156711 N-(4-bromo-2-chlorophenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

N-(4-bromo-2-chlorophenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4156711
M. Wt: 428.1 g/mol
InChI Key: RQRAICTXEJDNDB-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorophenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-chlorophenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The bromo and chloro substituents can be introduced via halogenation reactions using reagents like bromine and chlorine under controlled conditions.

    Amidation: The final step often involves the formation of the carboxamide group through reactions with amines and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, solvent recycling, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized products.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to an alcohol.

    Substitution: Halogen substituents on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could produce various substituted derivatives.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.

    Biology: Studying its effects on cellular processes and its potential as a biochemical tool.

    Industry: Use in the synthesis of advanced materials or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2-chlorophenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide: can be compared with other pyrrolidine carboxamides that have different substituents on the phenyl rings or variations in the pyrrolidine ring structure.

Uniqueness

The unique combination of bromo and chloro substituents, along with the specific configuration of the pyrrolidine ring, may confer distinct chemical and biological properties to the compound, making it a valuable subject for research and development.

Properties

IUPAC Name

N-(4-bromo-2-chlorophenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrCl2N2O2/c18-11-4-5-15(14(20)7-11)21-17(24)10-6-16(23)22(9-10)13-3-1-2-12(19)8-13/h1-5,7-8,10H,6,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRAICTXEJDNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NC3=C(C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromo-2-chlorophenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
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N-(4-bromo-2-chlorophenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
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N-(4-bromo-2-chlorophenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
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N-(4-bromo-2-chlorophenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 5
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N-(4-bromo-2-chlorophenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 6
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N-(4-bromo-2-chlorophenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

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